molecular formula C10H13Cl2N B1500112 2-(2-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1197231-15-4

2-(2-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B1500112
CAS No.: 1197231-15-4
M. Wt: 218.12 g/mol
InChI Key: YDPJACFZHCPALP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-chlorophenyl group attached to the pyrrolidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Phenylpyrrolidine: The compound can be synthesized by chlorinating phenylpyrrolidine using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl₃).

  • Reduction of 2-Chlorophenylpyrrolidone: Another method involves the reduction of 2-chlorophenylpyrrolidone using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the chlorination of phenylpyrrolidine. The reaction is carried out in controlled environments to ensure the purity and yield of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom in the 2-chlorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-Chlorophenyl)pyrrolidine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and processes.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Chlorophenyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(3-Chlorophenyl)pyrrolidine hydrochloride: Similar structure but with a different position of the chlorine atom on the phenyl ring.

  • 2-(4-Chlorophenyl)pyrrolidine hydrochloride: Another positional isomer with the chlorine atom at a different position on the phenyl ring.

These compounds may have different chemical and biological properties due to the variation in the position of the chlorine atom.

Properties

IUPAC Name

2-(2-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJACFZHCPALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661322
Record name 2-(2-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-15-4
Record name 2-(2-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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